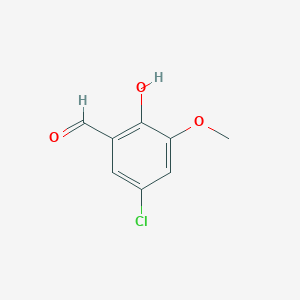

5-Cloro-2-hidroxi-3-metoxibenzaldehído

Descripción general

Descripción

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula CH3OC6H2Cl(OH)CHO . It has a molecular weight of 186.59 . This compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde can be represented by the SMILES string [H]C(=O)c1cc(Cl)cc(OC)c1O . The InChI representation is 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 .Physical And Chemical Properties Analysis

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a solid compound . It has a density of 1.4±0.1 g/cm , a boiling point of 268.0±35.0 °C at 760 mmHg , and a flash point of 115.9±25.9 °C . Its water solubility at 25 deg C is 392.3 mg/L .Aplicaciones Científicas De Investigación

Estudio de complejos biomolécula-ligando

Este compuesto se utiliza en el estudio de complejos biomolécula-ligando . Puede interactuar con varias biomoléculas y formar complejos, que pueden estudiarse para comprender la naturaleza de estas interacciones y sus implicaciones en los sistemas biológicos .

Cálculos de energía libre

“5-Cloro-2-hidroxi-3-metoxibenzaldehído” se utiliza en cálculos de energía libre . Estos cálculos son cruciales en campos como la termodinámica y la bioquímica, donde es importante comprender los cambios de energía durante las reacciones .

Diseño de fármacos basado en la estructura

Este compuesto juega un papel importante en el diseño de fármacos basado en la estructura . Su estructura única puede utilizarse como andamiaje para diseñar nuevos fármacos con las propiedades deseadas .

Refinamiento de complejos de cristal de rayos X

También se utiliza en el refinamiento de complejos de cristal de rayos X . Esto implica el uso del compuesto para mejorar la calidad de los datos de cristalografía de rayos X, que es un método común para determinar la estructura atómica y molecular de un cristal .

Síntesis de nuevos ligandos

“this compound” se ha utilizado en la síntesis de nuevos ligandos para Fe (III) y Al (III) . Estos ligandos se pueden utilizar en diversas aplicaciones, como la catálisis, la ciencia de los materiales y la medicina .

Estudio de la mutagénesis

Este compuesto se utiliza en el estudio de la mutagénesis . La mutagénesis es un proceso por el cual la información genética de un organismo se modifica de forma estable, dando lugar a una mutación .

Precursor sintético para productos farmacéuticos

“this compound” se utiliza como precursor sintético para productos farmacéuticos . Puede utilizarse para sintetizar una variedad de compuestos farmacéuticos, contribuyendo al desarrollo de nuevos fármacos .

Preparación de compuestos de base de Schiff tetradentata

Juega un papel importante en la preparación de compuestos de base de Schiff tetradentata . Estos compuestos tienen una amplia gama de aplicaciones, incluida la catálisis, la química de coordinación y la ciencia de los materiales .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds can have acaricidal activity against certain species .

Mode of Action

Based on its structure, it may react via nucleophilic substitution pathways .

Pharmacokinetics

Its lipophilicity and water solubility could influence its bioavailability .

Result of Action

Similar compounds have been used to synthesize radiolabeling precursors .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde can be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect its reactivity .

Propiedades

IUPAC Name |

5-chloro-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKYPMGTDHNSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408848 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7740-05-8 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

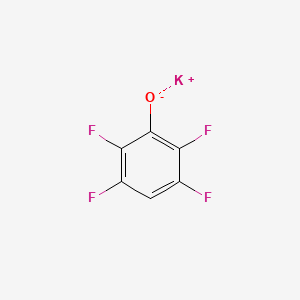

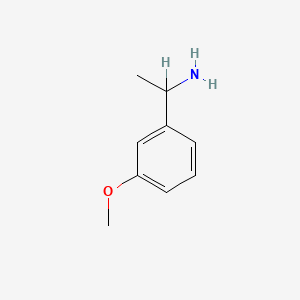

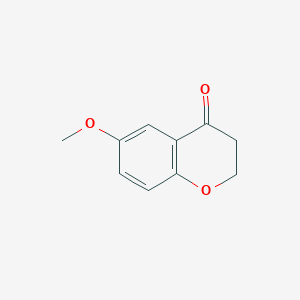

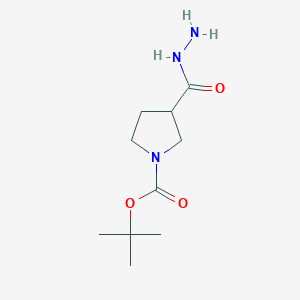

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 5-chloro-2-hydroxy-3-methoxybenzaldehyde revealed by spectroscopic analyses?

A1: The study utilizes a combination of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to elucidate the structural characteristics of 5-chloro-2-hydroxy-3-methoxybenzaldehyde []. These analyses confirm the presence of key functional groups, such as the aldehyde, hydroxyl, and methoxy groups, within the molecule. Additionally, the spectroscopic data provide insights into the vibrational frequencies and electronic transitions associated with these functional groups, contributing to a comprehensive understanding of the molecule's structure.

Q2: How does computational chemistry contribute to understanding the potential antitumor activity of 5-chloro-2-hydroxy-3-methoxybenzaldehyde?

A2: The research employs computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and others, to investigate the potential antitumor mechanism of 5-chloro-2-hydroxy-3-methoxybenzaldehyde []. These computational studies can provide valuable insights into the molecule's electronic properties, reactivity, and potential interactions with biological targets, aiding in the understanding of its antitumor activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)